NMS-P515
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Overview
Description
NMS-P515 is a potent, orally active, and stereospecific PARP-1 inhibitor . It has a Kd of 16 nM and an IC50 of 27 nM in Hela cells . It exhibits anti-tumor activity .
Synthesis Analysis
The synthesis of NMS-P515 involves investigating an uncharted region of the previously identified isoindolinone carboxamide series . After ruling out potential loss of enantiopurity in vitro and in vivo, NMS-P515 was synthesized in an asymmetric fashion .Molecular Structure Analysis
NMS-P515 has a chemical formula of C21H29N3O2 . Its exact mass is 355.23 and its molecular weight is 355.482 . The elemental analysis shows that it contains C (70.95%), H (8.22%), N (11.82%), and O (9.00%) .Physical And Chemical Properties Analysis
NMS-P515 is a solid powder with a molecular weight of 355.482 . It is soluble in DMSO . It can be stored at -20°C for 3 years in powder form, and at -80°C for 6 months in solvent .Scientific Research Applications
Application in PARP-1 Inhibition Research
NMS-P515 has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. A study discovered NMS-P515 as a stereospecific inhibitor of PARP-1, showing efficacy in both biochemical and cellular assays. The research involved in-depth investigation of its inhibition mechanism and confirmed its antitumor activity in mouse xenograft cancer models, thus highlighting its potential in cancer research and therapy (Papeo et al., 2019).
Role in Nanotechnology in Plant Science
NMS-P515's relevance extends to the field of plant science, particularly in nanotechnology applications. A review on plant nanotechnology underscores the importance of understanding nanoparticle-plant interactions, including their uptake, mobilization, and accumulation. This research opens doors to potential smart nanotechnology applications in crop improvement, suggesting the role of NMS-P515 in these advancements (Sanzari et al., 2019).
properties
CAS RN |
1262395-13-0 |
---|---|
Product Name |
NMS-P515 |
Molecular Formula |
C21H29N3O2 |
Molecular Weight |
355.482 |
IUPAC Name |
(S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxoisoindoline-4-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1 |
InChI Key |
OYGLTKXMFGWXJT-AWEZNQCLSA-N |
SMILES |
O=C(C1=CC=CC([C@H](C)N2C3CCN(C4CCCCC4)CC3)=C1C2=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NMS-P515; NMS-P515; NMS-P515; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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